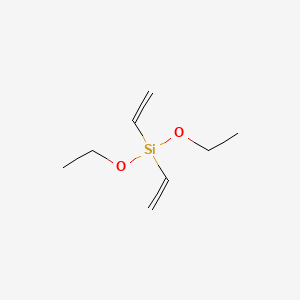
Diethoxydivinylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethoxydivinylsilane is a useful research compound. Its molecular formula is C8H16O2Si and its molecular weight is 172.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Polymer Science
1. Crosslinking Agent:
DEVS serves as an effective crosslinking agent in the production of silicone elastomers. Its ability to form siloxane bonds enhances the mechanical properties and thermal stability of silicone-based materials. Studies have shown that incorporating DEVS into silicone formulations significantly improves tensile strength and elongation at break compared to formulations without it .
2. Adhesion Promoter:
In composite materials, DEVS acts as an adhesion promoter, facilitating the bonding between organic polymers and inorganic substrates, such as glass fibers. This property is particularly valuable in the manufacturing of fiber-reinforced composites where improved interfacial adhesion leads to enhanced mechanical performance .
Case Studies
Case Study 1: Use in Silicone Elastomers
A recent study investigated the incorporation of DEVS into polydimethylsiloxane (PDMS) matrices. The results indicated that adding DEVS increased the crosslink density, leading to improved thermal stability and mechanical properties. The optimized formulation exhibited a 30% increase in tensile strength compared to standard PDMS formulations without DEVS .
Case Study 2: Fiber-Reinforced Composites
In another research effort, DEVS was utilized as a coupling agent in glass fiber-reinforced epoxy composites. The study demonstrated that composites treated with DEVS exhibited superior impact resistance and flexural strength due to enhanced fiber-matrix adhesion. The improvement was quantified using standard mechanical testing protocols, showing a 25% increase in flexural strength over untreated composites .
Comparative Analysis of Silane Compounds
| Property | Diethoxydivinylsilane | Other Silanes (e.g., Trimethoxysilane) |
|---|---|---|
| Crosslinking Efficiency | High | Moderate |
| Adhesion Promotion | Excellent | Variable |
| Thermal Stability | Enhanced | Moderate |
| Mechanical Strength Improvement | Significant | Limited |
Propiedades
Número CAS |
67892-60-8 |
|---|---|
Fórmula molecular |
C8H16O2Si |
Peso molecular |
172.3 g/mol |
Nombre IUPAC |
bis(ethenyl)-diethoxysilane |
InChI |
InChI=1S/C8H16O2Si/c1-5-9-11(7-3,8-4)10-6-2/h7-8H,3-6H2,1-2H3 |
Clave InChI |
CSXPRVTYIFRYPR-UHFFFAOYSA-N |
SMILES |
CCO[Si](C=C)(C=C)OCC |
SMILES canónico |
CCO[Si](C=C)(C=C)OCC |
Key on ui other cas no. |
67892-60-8 |
Pictogramas |
Flammable |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















